Dopastin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

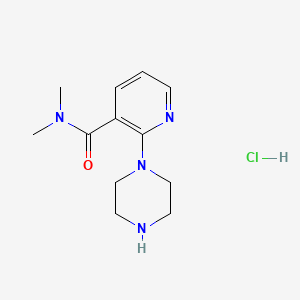

Dopastin is a bacterial metabolite that has been found in Pseudomonas . It is an inhibitor of dopamine β-hydroxylase . In vivo, this compound (20 mg/kg) reduces mean systolic blood pressure in spontaneously hypertensive rats .

Molecular Structure Analysis

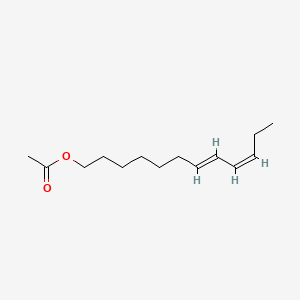

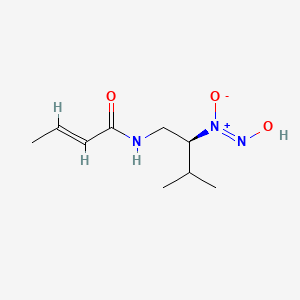

The molecular formula of this compound is C9H17N3O3 . The formal name is (2E)-N-[(2S)-2-(hydroxynitrosoamino)-3-methylbutyl]-2-butenamide . The SMILES notation is O=C(NCC@@HO)C©C)/C=C/C .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 215.3 . The density is 1.2±0.1 g/cm³ . The molar refractivity is 56.1±0.5 cm³ . The polar surface area is 82 Ų . The molar volume is 187.0±7.0 cm³ .

科学的研究の応用

Neuroendocrine Tumor Treatment

Dopastin, a chimeric compound combining somatostatin and dopamine agonist features, shows promise in treating neuroendocrine tumors. It exerts its therapeutic effects through binding to somatostatin and dopamine receptors. Research suggests that this compound could enhance symptom control by targeting multiple receptors (somatostatin and dopamine receptors). This dual-action approach could lead to improved efficacy in controlling symptoms and tumor proliferation in neuroendocrine tumors (Toumpanakis & Caplin, 2013).

Antiproliferative and Cytotoxic Effects in Pituitary Tumors

This compound has shown effectiveness in inhibiting cell proliferation and inducing apoptosis in pituitary tumors. Studies reveal that it can inhibit growth and induce cell death in non-functioning pituitary tumor cells. This effect is mediated by the activation of specific signaling pathways, such as ERK1/2 and p38, which play a role in cell growth and death. This finding suggests the potential of this compound in the treatment of pituitary tumors by curbing cell proliferation and promoting apoptosis (Peverelli et al., 2010).

Suppression of Growth Hormone Secretion

In cases of acromegaly, where there is excessive secretion of growth hormone, this compound demonstrates efficacy in suppressing this secretion. This effect is beneficial in managing symptoms associated with acromegaly, a condition often resulting from GH-secreting pituitary adenomas. The unique mechanism of this compound, involving the simultaneous targeting of somatostatin and dopamine receptors, makes it a promising candidate for treating this condition (Cuny et al., 2021).

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Dopastin involves the conversion of L-tyrosine to dopamine, followed by the decarboxylation of dopamine to form 2-phenylethylamine, which is then methylated to form N-methyl-2-phenylethylamine (Dopastin).", "Starting Materials": [ "L-tyrosine", "Hydrochloric acid", "Sodium nitrite", "Sodium hydroxide", "Methyl iodide" ], "Reaction": [ "L-tyrosine is first converted to dopamine by reacting it with hydrochloric acid and sodium nitrite.", "Dopamine is then decarboxylated by heating it with sodium hydroxide to form 2-phenylethylamine.", "2-phenylethylamine is then methylated by reacting it with methyl iodide to form N-methyl-2-phenylethylamine (Dopastin)." ] } | |

| 37134-80-8 | |

分子式 |

C9H17N3O3 |

分子量 |

215.25 g/mol |

IUPAC名 |

(E)-[(2S)-1-[[(E)-but-2-enoyl]amino]-3-methylbutan-2-yl]-hydroxyimino-oxidoazanium |

InChI |

InChI=1S/C9H17N3O3/c1-4-5-9(13)10-6-8(7(2)3)12(15)11-14/h4-5,7-8,14H,6H2,1-3H3,(H,10,13)/b5-4+,12-11+/t8-/m1/s1 |

InChIキー |

XMPRFBUTGLVJQS-HTQCVBHVSA-N |

異性体SMILES |

C/C=C/C(=O)NC[C@H](C(C)C)/[N+](=N\O)/[O-] |

SMILES |

CC=CC(=O)NCC(C(C)C)[N+](=NO)[O-] |

正規SMILES |

CC=CC(=O)NCC(C(C)C)[N+](=NO)[O-] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。